molecular formula C22H28N2O2 B2875762 3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 78431-57-9

3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No. B2875762
CAS RN: 78431-57-9
M. Wt: 352.478
InChI Key: SDCHLJWMAZGXNY-UHFFFAOYSA-N
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Description

3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Protecting Agent for Amino Groups : Dimedone, a related compound, has been utilized as a protecting agent for amino groups in peptide synthesis, showcasing its utility in creating optically pure enamine derivatives. This process involves the transformation of dimedone derivatives of amino acid esters into azides for direct peptide synthesis, highlighting the chemical's versatility in synthetic organic chemistry (Halpern & James, 1964).

  • Facile Synthesis of Heterocyclic Derivatives : The reactivity of cyclohexanone derivatives towards various reagents, including DMF-DMA and carbon disulfide, demonstrates their utility in synthesizing a wide range of biologically active tetrahydropyrimidoquinoline derivatives. This highlights the compound's role in facilitating the synthesis of complex molecular structures with potential antimicrobial activities (Elkholy & Morsy, 2006).

  • Antimicrobial Activity and Docking Study : A series of derivatives carrying the biologically active sulfonamide moiety have shown interesting antimicrobial activity against various bacterial and fungal species. This research underscores the compound's potential as a precursor for developing new antimicrobial agents. Molecular modeling provided insights into the interaction mechanisms within the active site of dihydropteroate synthase (Ghorab et al., 2017).

Biological Activities and Potential Applications

  • Anticancer Properties : The structural features of cyclohexane derivatives were studied for their anticancerous properties through molecular docking studies with the focal adhesion kinase (FAK) domain. This research highlights the compound's potential in medicinal chemistry, particularly in designing pharmaceutical agents with anticancer activities (Kokila et al., 2017).

properties

IUPAC Name

3-[4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-21(2)11-17(9-19(25)13-21)23-15-5-7-16(8-6-15)24-18-10-20(26)14-22(3,4)12-18/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCHLJWMAZGXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.